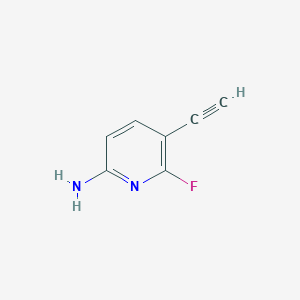
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is a complex organic compound that features a benzodiazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with an appropriate aromatic amine, the benzodiazole ring can be synthesized through a cyclization reaction with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the benzodiazole intermediate with a hydrazine derivative, followed by cyclization.
Methylation: The final step involves methylation of the pyrazole ring using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazole or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodiazole or pyrazole derivatives.
Scientific Research Applications
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Similar structure with an ethanamine group instead of a pyrazole ring.
2-[(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methyl]phenol: Contains a phenol group instead of a pyrazole ring.
Uniqueness
4-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both benzodiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1178283-97-0 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



